molecular formula C6H11N3 B13586192 (R)-2-(1H-Imidazol-4-yl)-propylamine; hydrobromide

(R)-2-(1H-Imidazol-4-yl)-propylamine; hydrobromide

Cat. No.: B13586192
M. Wt: 125.17 g/mol
InChI Key: UTXDPIGHIUIJIS-RXMQYKEDSA-N
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Description

(2R)-2-(1H-imidazol-5-yl)propan-1-amine is a chiral compound featuring an imidazole ring attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(1H-imidazol-5-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as L-histidine.

    Protection of Functional Groups: Protecting groups may be used to shield reactive sites during intermediate steps.

    Formation of Imidazole Ring: The imidazole ring is formed through cyclization reactions.

    Reduction and Amination: The final steps involve reduction and amination to introduce the amine group.

Industrial Production Methods

Industrial production methods for (2R)-2-(1H-imidazol-5-yl)propan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: To reduce intermediates.

    Chromatographic Purification: To achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(1H-imidazol-5-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the amine group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield imidazole N-oxides.

    Reduction: May produce secondary amines.

    Substitution: Can result in various substituted imidazole derivatives.

Scientific Research Applications

(2R)-2-(1H-imidazol-5-yl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its role in enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(1H-imidazol-5-yl)propan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, influencing their activity.

    Pathways Involved: It may modulate signaling pathways related to cellular metabolism and immune response.

Comparison with Similar Compounds

Similar Compounds

    Histamine: Shares the imidazole ring structure but differs in the side chain.

    Histidine: An amino acid precursor to (2R)-2-(1H-imidazol-5-yl)propan-1-amine.

    Imidazole: The core structure present in the compound.

Uniqueness

(2R)-2-(1H-imidazol-5-yl)propan-1-amine is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

(2R)-2-(1H-imidazol-5-yl)propan-1-amine

InChI

InChI=1S/C6H11N3/c1-5(2-7)6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9)/t5-/m1/s1

InChI Key

UTXDPIGHIUIJIS-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](CN)C1=CN=CN1

Canonical SMILES

CC(CN)C1=CN=CN1

Origin of Product

United States

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